molecular formula C18H22N4O5 B2768690 N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide CAS No. 923233-49-2

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide

Numéro de catalogue: B2768690
Numéro CAS: 923233-49-2
Poids moléculaire: 374.397
Clé InChI: XKKWYCOWIFTPKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl}acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Triazaspirodecane Core: This step involves the reaction of ethylamine with cyclic ketones and urea under controlled conditions to form the spiro linkage.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the triazaspirodecane core using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions may target the carbonyl groups in the triazaspirodecane structure, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced amides.

    Substitution: Formation of substituted acetamides and other derivatives.

Applications De Recherche Scientifique

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.

    Diagnostic Tools: Potential use in diagnostic imaging or as a biomarker.

Industry

    Polymer Synthesis: The compound may be used in the synthesis of specialized polymers with unique properties.

Mécanisme D'action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the triazaspirodecane structure may form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structures include spirooxindoles and spirocyclic lactams.

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide and safrole share the benzo[d][1,3]dioxole moiety.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of the benzo[d][1,3]dioxole and triazaspirodecane structures, which may confer distinct chemical and biological properties not observed in other similar compounds.

Activité Biologique

N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the formula C21H25N3O5C_{21}H_{25}N_3O_5. It features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the triazaspirodecane structure suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight405.45 g/mol
Chemical FormulaC21H25N3O5
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that derivatives exhibited IC50 values ranging from 26 to 65 µM against different cancer types, indicating their potential as chemotherapeutic agents .

Antidiabetic Effects

The antidiabetic activity of benzodioxole derivatives has also been investigated. One study reported that a related compound significantly inhibited α-amylase, an enzyme involved in carbohydrate digestion. The IC50 value was found to be 0.68 µM, suggesting strong inhibitory activity . This inhibition could lead to reduced postprandial glucose levels, making it a candidate for managing diabetes.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes like α-amylase and topoisomerases.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptotic pathways in tumor cells.

Case Studies

  • Study on Anticancer Activity : A study conducted on various benzodioxole derivatives showed that certain compounds had comparable potency to established chemotherapeutics like cisplatin . This reinforces the need for further exploration of these compounds in cancer treatment.
  • Diabetes Management Research : In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with related benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This highlights the potential of these compounds in diabetes management.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-2-22-16(24)18(20-17(22)25)5-7-21(8-6-18)10-15(23)19-12-3-4-13-14(9-12)27-11-26-13/h3-4,9H,2,5-8,10-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWYCOWIFTPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.